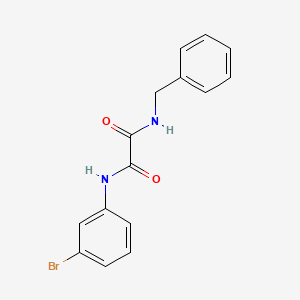
N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as BPPMA, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. BPPMA is a small molecule inhibitor that selectively targets protein-protein interactions and has shown promising results in preclinical studies.
作用机制
N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide selectively targets protein-protein interactions by binding to specific domains on the protein surface. This binding disrupts the protein-protein interactions and inhibits the downstream signaling pathways involved in various diseases. This compound has been shown to target a wide range of proteins, including kinases, transcription factors, and viral proteins.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell proliferation, reduction of pro-inflammatory cytokine production, and inhibition of viral replication. This compound has also been shown to have minimal toxicity and side effects in preclinical studies.
实验室实验的优点和局限性
N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has several advantages for lab experiments, including its selectivity for protein-protein interactions, its wide range of target proteins, and its minimal toxicity and side effects. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
未来方向
There are several future directions for the research and development of N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to further investigate the specific target proteins and signaling pathways involved in the therapeutic effects of this compound. Additionally, the potential for combination therapy with other drugs or therapies should be explored to enhance the therapeutic efficacy of this compound. Finally, clinical trials should be conducted to evaluate the safety and efficacy of this compound in human patients.
合成方法
The synthesis of N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves a multi-step process that includes the reaction of 2-bromoaniline and 4-methoxybenzaldehyde to form an imine intermediate, followed by reduction with sodium borohydride to give N-(2-bromophenyl)-N-(4-methoxyphenyl)aniline. The resulting compound is then reacted with N-methylsulfonyl-L-alanine chloride to form this compound. The final product is purified by column chromatography to obtain a white solid.
科学研究应用
N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and infectious diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the protein-protein interactions involved in cancer cell signaling pathways. In autoimmune diseases, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of autoimmune symptoms. In infectious diseases, this compound has been shown to inhibit the replication of viruses by targeting the protein-protein interactions involved in viral entry and replication.
属性
IUPAC Name |
N-(2-bromophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-12(17(21)19-16-7-5-4-6-15(16)18)20(25(3,22)23)13-8-10-14(24-2)11-9-13/h4-12H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDIUYZKIZGPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Br)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5006250.png)
![2-{2-[4-(2-thienylsulfonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5006257.png)

![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5006269.png)
![N-{2-[4-(4-bromophenyl)-1-piperazinyl]ethyl}-N'-(3-chlorophenyl)urea](/img/structure/B5006273.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5006285.png)
![5-{3-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5006288.png)

![4-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5006310.png)
![sodium 4-({[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetyl}amino)benzenesulfonate](/img/structure/B5006320.png)
![4-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid](/img/structure/B5006323.png)
![methyl 2-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B5006335.png)
![methyl 6-methyl-2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5006343.png)
![benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5006352.png)